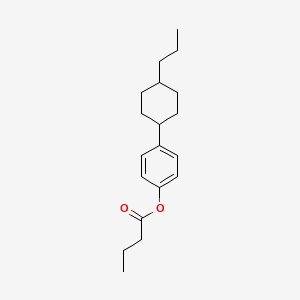
Butanoic acid, 4-(trans-4-propylcyclohexyl)phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The compound can be synthesized through a standard esterification reaction, where butanoic acid reacts with 4-(trans-4-propylcyclohexyl)phenol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure the complete conversion of reactants to the ester.
Industrial Production Methods: On an industrial scale, the production of this ester may involve more advanced techniques such as continuous flow reactors or microwave-assisted synthesis to enhance efficiency and yield. These methods allow for better control of reaction parameters and can be scaled up for large-scale production.
Types of Reactions:
Hydrolysis: The ester can undergo hydrolysis in the presence of a strong acid or base, resulting in the formation of butanoic acid and 4-(trans-4-propylcyclohexyl)phenol.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the ester into the corresponding alcohol.
Oxidation: Oxidation reactions are less common for this ester, but they can be achieved using oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH), heat.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous ether, low temperature.
Oxidation: Potassium permanganate (KMnO4), aqueous solution, room temperature.
Major Products Formed:
Hydrolysis: Butanoic acid and 4-(trans-4-propylcyclohexyl)phenol.
Reduction: 4-(trans-4-propylcyclohexyl)phenol.
Oxidation: Carboxylic acids.
Applications De Recherche Scientifique
Chemistry: This ester is used in organic synthesis as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Biology: In biological research, the ester can be used as a probe to study enzyme activity, particularly esterases and lipases, which are enzymes that break down esters. Medicine: Industry: The compound can be used in the production of fragrances and flavors due to its pleasant odor and taste properties.
Mécanisme D'action
The mechanism by which butanoic acid, 4-(trans-4-propylcyclohexyl)phenyl ester exerts its effects depends on its specific application. For example, in biological systems, it may interact with enzymes such as esterases, leading to the hydrolysis of the ester bond and the release of butanoic acid, which can then exert biological effects. The molecular targets and pathways involved would vary based on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Butanoic acid, phenyl ester: Similar to the compound but lacks the trans-4-propylcyclohexyl group.
Hexanoic acid, 4-(trans-4-propylcyclohexyl)phenyl ester: Similar structure but with a longer carbon chain in the acid component.
Butanoic acid, 4-(trans-4-butylcyclohexyl)phenyl ester: Similar structure but with a different alkyl group on the cyclohexyl ring.
Uniqueness: The presence of the trans-4-propylcyclohexyl group in the compound provides unique structural and chemical properties that differentiate it from other esters. This group can influence the compound's reactivity, stability, and biological activity.
Propriétés
Numéro CAS |
72928-32-6 |
|---|---|
Formule moléculaire |
C19H28O2 |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
[4-(4-propylcyclohexyl)phenyl] butanoate |
InChI |
InChI=1S/C19H28O2/c1-3-5-15-7-9-16(10-8-15)17-11-13-18(14-12-17)21-19(20)6-4-2/h11-16H,3-10H2,1-2H3 |
Clé InChI |
SBQJMHWEPWADHS-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCC(CC1)C2=CC=C(C=C2)OC(=O)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















